4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

Stereochemistry Chiral resolution Enantiomeric purity

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 1184771-07-0) is a synthetic amide-bridged cyclohexane scaffold combining an oxolane (tetrahydrofuran) ring with a cyclohexane carboxylic acid core, bearing the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol. It belongs to the broader class of substituted cyclohexane carboxylic acid derivatives, which have been patented as key intermediates for the synthesis of pharmacologically active compounds, including cathepsin K inhibitors.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
CAS No. 1184771-07-0
Cat. No. B1423496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid
CAS1184771-07-0
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESC1CC(OC1)CCC(=O)NC2CCC(CC2)C(=O)O
InChIInChI=1S/C14H23NO4/c16-13(8-7-12-2-1-9-19-12)15-11-5-3-10(4-6-11)14(17)18/h10-12H,1-9H2,(H,15,16)(H,17,18)
InChIKeyJVAZVMXJIDFFFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic Acid (CAS 1184771-07-0): A Versatile Cyclohexane Scaffold for Medicinal Chemistry and Reference Standard Applications


4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 1184771-07-0) is a synthetic amide-bridged cyclohexane scaffold combining an oxolane (tetrahydrofuran) ring with a cyclohexane carboxylic acid core, bearing the molecular formula C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . It belongs to the broader class of substituted cyclohexane carboxylic acid derivatives, which have been patented as key intermediates for the synthesis of pharmacologically active compounds, including cathepsin K inhibitors [1]. Commercial sources typically supply this compound at ≥95% purity, positioning it as both a research building block and a dedicated reference standard for pharmaceutical impurity profiling [2].

Why 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic Acid Cannot Be Casually Swapped with Other Substituted Cyclohexane Carboxylic Acid Derivatives


Although numerous 4-amido-cyclohexane-1-carboxylic acid derivatives exist, the specific combination of an oxolan-2-yl propionamide side chain at the 4-position on the cyclohexane ring creates a unique spatial and electronic profile that cannot be replicated by simple alkyl- or aryl-substituted analogs. Critically, stereochemistry at the cyclohexane 4-position introduces a further layer of differentiation: the target compound (CAS 1184771-07-0) is supplied without defined stereochemistry, whereas the precisely characterized trans-(1R,4R) isomer (CAS 2137427-84-8) is available as a defined single enantiomer . Substituting one for the other could lead to divergent biological outcomes, invalid impurity profiling, or inconsistent synthetic intermediate performance. Furthermore, variations in the heterocyclic appendage—such as replacing oxolane with 1,3-dioxolane or simple alkyl groups—alter hydrogen-bonding capacity, logP, and metabolic stability, making generic interchange risky without quantitative justification [1].

Quantitative Differentiation Evidence: 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic Acid vs. Closest Analogs


Stereochemical Identity Defines Application Scope: Racemic Mixture vs. Defined (1R,4R)-Enantiomer

The target compound 4-[3-(oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 1184771-07-0) is sold as a mixture of stereoisomers with no defined absolute configuration at the cyclohexane 4-position, whereas the trans-(1R,4R) isomer (CAS 2137427-84-8) is a single, defined enantiomer . The racemic nature of the target compound makes it suitable as a general synthetic intermediate or impurity screening standard, while the enantiopure (1R,4R) variant is required for stereospecific biological assays where chirality determines target engagement .

Stereochemistry Chiral resolution Enantiomeric purity

Molecular Weight Differentiation from Closest Structural Analogs Lacking the Propanamido Linker

The target compound (MW = 269.34 g/mol) incorporates a 3-(oxolan-2-yl)propanamido substituent, which adds 71.06 g/mol relative to the simpler 1-(oxolan-2-yl)cyclohexane-1-carboxylic acid (CAS 2138371-28-3, MW = 198.26 g/mol) and 2-(oxolan-2-yl)cyclohexane-1-carboxylic acid (CAS 1864016-44-3, MW = 198.26 g/mol) [1]. This molecular weight increase reflects the presence of the additional amide bond and three-carbon linker, which introduces hydrogen-bond donor/acceptor capacity absent in the direct oxolane-cyclohexane analogs. A closer comparator, 4-(2,2-dimethylpropanamido)cyclohexane-1-carboxylic acid (CAS 1184664-82-1, MW = 227.3 g/mol), differs by 42.04 g/mol and lacks the oxygen heterocycle altogether [2].

Molecular weight Physicochemical properties Scaffold differentiation

Application-Specific Differentiation: Dedicated Drug Impurity Reference Standard

Several vendors explicitly list 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid (CAS 1184771-07-0) as a reference substance for drug impurity analysis, a designation not applied to most of its structurally related cyclohexane carboxylic acid analogs [1]. This specific application implies that the compound has been identified as a potential process-related impurity or degradation product in a regulated pharmaceutical synthesis, making it directly relevant for analytical method validation and quality control workflows. In contrast, the enantiopure (1R,4R) isomer (CAS 2137427-84-8) is listed as a 'versatile small molecule scaffold' rather than an impurity standard .

Impurity profiling Reference standard Quality control

Purity Specification Consistency Across Commercial Sources: ≥95% Baseline

The target compound is consistently offered at a minimum purity of 95% by multiple independent suppliers including AKSci, Chembase (Enamine), and others [1]. This aligns with the purity specification of the defined (1R,4R) enantiomer (also ≥95%) , indicating that the presence of undefined stereochemistry does not compromise the achievable chemical purity. However, the absence of a published MDL number for the target compound contrasts with structurally simpler analogs that have established MDL identifiers, potentially affecting automated inventory and ordering workflows .

Purity Quality specification Procurement benchmark

Optimal Application Scenarios for 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic Acid (CAS 1184771-07-0)


Pharmaceutical Impurity Reference Standard for Analytical Method Validation

The compound's explicit listing as a drug impurity reference substance [1] makes it directly applicable for HPLC/LC-MS method development, system suitability testing, and impurity quantification in pharmaceutical quality control laboratories. Its undefined stereochemistry is advantageous here, as it may represent a broader impurity profile rather than a single enantiomeric form.

Medicinal Chemistry Building Block for Amide Library Synthesis

With a free carboxylic acid handle and an amide-linked oxolane moiety, the compound serves as a versatile scaffold for generating amide libraries via standard coupling reactions. The 269.34 g/mol molecular weight positions it within a desirable fragment-like space for lead optimization, while the oxolane oxygen provides hydrogen-bond acceptor capacity absent in purely aliphatic analogs .

Cost-Effective Substitute for Defined-Enantiomer (1R,4R) Scaffold in Non-Chiral Workflows

For synthetic applications where stereochemical outcome at the cyclohexane 4-position is not relevant—such as racemic synthesis of downstream achiral products or preliminary reaction condition screening—the target compound offers equivalent chemical purity (≥95%) to the more expensive enantiopure variant (CAS 2137427-84-8), potentially reducing procurement costs.

Cathepsin K Inhibitor Intermediate Research

Patent EP-1616859-A1 identifies substituted cyclohexane carboxylic acid derivatives as intermediates for cathepsin K inhibitors [2]. While the specific compound is not exemplified, its structural features align with the general formula, supporting its investigation as a potential preclinical intermediate in bone-resorption and osteoporosis drug discovery programs.

Quote Request

Request a Quote for 4-[3-(Oxolan-2-yl)propanamido]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.